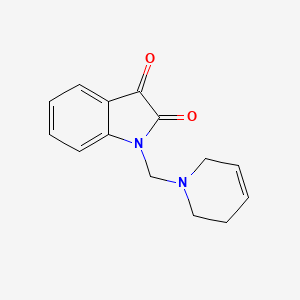
1-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-dihydro-1(2H)-pyridinylmethyl)-1H-indole-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as DPI or rottlerin and has been extensively studied for its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of DPI involves the inhibition of protein kinase C (PKC) activity. PKC is a family of enzymes that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC activity by DPI results in the disruption of cellular signaling pathways, leading to the observed physiological effects.
Biochemical and Physiological Effects:
DPI has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. DPI has also been shown to exhibit anti-viral properties by inhibiting viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
DPI has several advantages for use in lab experiments, including its high purity and well-established synthesis method. However, DPI has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on DPI, including its potential use in combination therapy for cancer treatment, its use in treating neurodegenerative diseases, and its potential as an anti-viral agent. Further research is needed to fully understand the mechanism of action of DPI and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of DPI involves the reaction of rottlerin with sodium borohydride in the presence of acetic acid. The reaction results in the reduction of the lactone group in rottlerin to form DPI. The synthesis method has been optimized to yield high purity DPI with good yields.
Applications De Recherche Scientifique
DPI has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. DPI has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-ylmethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-11-6-2-3-7-12(11)16(14(13)18)10-15-8-4-1-5-9-15/h1-4,6-7H,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPFLWACFPMAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dihydro-1(2H)-pyridinylmethyl)-1H-indole-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4965392.png)

![2-[(4-phenyl-1-phthalazinyl)amino]phenol](/img/structure/B4965402.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4965407.png)

![3-(3-hydroxyphenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4965420.png)
![ethyl 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4965431.png)
![N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide](/img/structure/B4965438.png)
![ethyl 2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B4965446.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4965451.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B4965462.png)
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4965471.png)